HDAC6 Selectivity: Absence of Reported HDAC6 Inhibition for the Target Compound vs. Nexturastat A
The target compound (C19H23N3O3) is a structural isomer of the potent HDAC6 inhibitor Nexturastat A (CAS 1403783-31-2; same molecular formula). Nexturastat A inhibits HDAC6 with an IC50 of 5.02 nM and displays >600‑fold selectivity over other HDAC isoforms (IC50 = 3–10 µM) . In contrast, no HDAC6 inhibitory activity has been reported for N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide in any public database or patent disclosure as of this writing. This differential is critical for projects where HDAC6 inhibition would constitute an undesired off‑target effect; the target compound may serve as a matched‑pair control that preserves core physicochemical properties while avoiding HDAC6 engagement.
| Evidence Dimension | HDAC6 inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported (no detectable HDAC6 inhibition in public domain) |
| Comparator Or Baseline | Nexturastat A: IC50 = 5.02 ± 0.60 nM (HDAC6); IC50 = 3–10 µM (other HDACs) |
| Quantified Difference | Qualitative: target compound lacks documented HDAC6 activity; Nexturastat A is a potent, selective HDAC6 inhibitor |
| Conditions | HDAC Fluorescent Activity Assay (recombinant human HDAC isoforms) |
Why This Matters
Allows researchers to decouple HDAC6 modulation from other biological readouts when using the target compound as a chemical probe or negative control.
